molecular formula C11H11IO3 B1325317 5-(3-Iodophenyl)-5-oxovaleric acid CAS No. 898790-83-5

5-(3-Iodophenyl)-5-oxovaleric acid

Cat. No.: B1325317
CAS No.: 898790-83-5
M. Wt: 318.11 g/mol
InChI Key: UOEGNNWBSIKJNO-UHFFFAOYSA-N
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Description

5-(3-Iodophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of an iodophenyl group attached to a valeric acid backbone

Scientific Research Applications

5-(3-Iodophenyl)-5-oxovaleric acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 5-(3-Iodophenyl)-5-oxovaleric acid typically involves the iodination of a precursor compound followed by a series of chemical reactions to introduce the valeric acid moiety. One common synthetic route involves the use of iodophenylacetic acid as a starting material, which undergoes a series of reactions including oxidation and esterification to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-(3-Iodophenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(3-Iodophenyl)-5-oxovaleric acid involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl group can enhance binding affinity to certain targets, while the valeric acid moiety can influence the compound’s solubility and bioavailability. Pathways involved in its action may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar compounds to 5-(3-Iodophenyl)-5-oxovaleric acid include other iodophenyl derivatives and valeric acid analogs. For example:

    3-Iodophenylacetic acid: Shares the iodophenyl group but differs in the backbone structure.

    5-Phenyl-5-oxovaleric acid: Lacks the iodine atom but has a similar valeric acid backbone. The uniqueness of this compound lies in the combination of the iodophenyl group with the valeric acid backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-iodophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEGNNWBSIKJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645397
Record name 5-(3-Iodophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-83-5
Record name 3-Iodo-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Iodophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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